Carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester
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Overview
Description
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate is a chemical compound with the molecular formula C10H19F2NO2Si. It is known for its unique structure, which includes both difluoromethyl and trimethylsilyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate typically involves the reaction of difluoromethylated intermediates with trimethylsilyl and diethylcarbamate groups. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a vinyl precursor, followed by the addition of trimethylsilyl and diethylcarbamate groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity of the final product, often through optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with difluoromethyl groups.
Biology: The compound can be used in the study of biological systems, especially in the development of fluorinated biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate involves its interaction with molecular targets through its difluoromethyl and trimethylsilyl groups. These interactions can affect various molecular pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(trimethylsilyl)vinyl methylcarbamate
- 2,2-Difluoro-1-(trimethylsilyl)vinyl ethylcarbamate
- 2,2-Difluoro-1-(trimethylsilyl)vinyl propylcarbamate
Uniqueness
2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate is unique due to its specific combination of difluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated compounds and the development of new pharmaceuticals .
Properties
CAS No. |
143366-88-5 |
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Molecular Formula |
C10H19F2NO2Si |
Molecular Weight |
251.34 g/mol |
IUPAC Name |
(2,2-difluoro-1-trimethylsilylethenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C10H19F2NO2Si/c1-6-13(7-2)10(14)15-9(8(11)12)16(3,4)5/h6-7H2,1-5H3 |
InChI Key |
XOLWVOXNRVEZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC(=C(F)F)[Si](C)(C)C |
Origin of Product |
United States |
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